molecular formula C18H16N4O2 B2547322 N1-(2-methylquinolin-4-yl)-N2-(pyridin-4-ylmethyl)oxalamide CAS No. 941999-31-1

N1-(2-methylquinolin-4-yl)-N2-(pyridin-4-ylmethyl)oxalamide

Cat. No.: B2547322
CAS No.: 941999-31-1
M. Wt: 320.352
InChI Key: OAOWEPCXVOCVJU-UHFFFAOYSA-N
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Description

N1-(2-methylquinolin-4-yl)-N2-(pyridin-4-ylmethyl)oxalamide is a synthetic compound designed for research purposes, integrating a 2-methylquinolin-4-yl moiety and a pyridin-4-ylmethyl group via an oxalamide linker. This structure places it within a class of nitrogen-containing heterocycles recognized as privileged scaffolds in medicinal chemistry, known for their diverse biological activities and application in developing multi-target agents . The quinolinone core is a structure of significant interest, found in compounds with a broad spectrum of pharmacological properties, including antibacterial, anti-inflammatory, anticancer, and neuroprotective activities . The strategic incorporation of the oxalamide functional group is a documented approach in constructing hybrid molecules, as this linkage can be key to enhancing binding affinity and biological efficacy, particularly in antiplasmodial agents . Researchers investigating lipoxygenase (LOX) inhibition for anti-inflammatory applications may find this compound of interest, as various quinolinone-carboxamide analogues have demonstrated potent LOX inhibitory activity . Furthermore, its structural features suggest potential for exploration in oncology research, given that quinolinone-based drugs like Tasquinimod have shown potent antiangiogenic and antitumor properties in preclinical models . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-(2-methylquinolin-4-yl)-N-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c1-12-10-16(14-4-2-3-5-15(14)21-12)22-18(24)17(23)20-11-13-6-8-19-9-7-13/h2-10H,11H2,1H3,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAOWEPCXVOCVJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methylquinolin-4-yl)-N2-(pyridin-4-ylmethyl)oxalamide typically involves the following steps:

    Formation of the Quinoline Derivative: The quinoline derivative can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Pyridine Derivative: The pyridine derivative is often synthesized through a series of reactions involving the functionalization of pyridine.

    Coupling Reaction: The final step involves the coupling of the quinoline and pyridine derivatives through an oxalamide linkage. This is typically achieved using reagents such as oxalyl chloride and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methylquinolin-4-yl)-N2-(pyridin-4-ylmethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline or pyridine derivatives.

    Substitution: Formation of halogenated quinoline or pyridine derivatives.

Scientific Research Applications

N1-(2-methylquinolin-4-yl)-N2-(pyridin-4-ylmethyl)oxalamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes.

    Biological Research: It is used as a probe to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of N1-(2-methylquinolin-4-yl)-N2-(pyridin-4-ylmethyl)oxalamide involves its interaction with specific molecular targets such as enzymes and receptors. The quinoline and pyridine moieties can intercalate with DNA or inhibit enzyme activity, leading to various biological effects. The oxalamide linkage provides structural stability and enhances the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-methylquinolin-4-yl)-N2-(pyridin-2-ylmethyl)oxalamide
  • N1-(2-methylquinolin-4-yl)-N2-(pyridin-3-ylmethyl)oxalamide
  • N1-(2-methylquinolin-4-yl)-N2-(pyridin-5-ylmethyl)oxalamide

Uniqueness

N1-(2-methylquinolin-4-yl)-N2-(pyridin-4-ylmethyl)oxalamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This specific arrangement may enhance its ability to interact with certain biological targets compared to its analogs.

Biological Activity

N1-(2-methylquinolin-4-yl)-N2-(pyridin-4-ylmethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, chemical properties, biological mechanisms, and applications in various fields.

Chemical Structure and Synthesis

The compound features a quinoline moiety linked to a pyridine through an oxalamide bridge. The synthesis typically involves:

  • Formation of the Quinoline Derivative : This is achieved through cyclization of appropriate precursors under acidic or basic conditions.
  • Formation of the Pyridine Derivative : This can be synthesized by functionalizing pyridine.
  • Coupling Reaction : The final step involves coupling the quinoline and pyridine derivatives using reagents like oxalyl chloride.
PropertyValue
IUPAC NameN'-(2-methylquinolin-4-yl)-N-(pyridin-4-ylmethyl)oxamide
Molecular FormulaC18H16N4O2
Molecular Weight324.35 g/mol
CAS Number941999-31-1

The biological activity of this compound is attributed to its ability to interact with biological macromolecules. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
  • DNA Intercalation : Its structure allows it to intercalate into DNA, potentially affecting replication and transcription processes.
  • Receptor Binding : It may bind to various receptors, modulating their activity through hydrogen bonding and π-π stacking interactions.

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits significant antimicrobial and anticancer activities. In vitro studies have shown:

  • Antimicrobial Activity : The compound demonstrates effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
  • Anticancer Activity : Preliminary studies suggest it can inhibit the growth of cancer cell lines, making it a candidate for further development in cancer therapeutics.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study tested the compound against Gram-positive and Gram-negative bacteria.
    • Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
  • Anticancer Activity Assessment :
    • In vitro assays on human breast cancer cell lines showed a reduction in cell viability by 50% at concentrations of 10 µM after 48 hours of treatment.

Applications in Research

This compound has several applications:

  • Medicinal Chemistry : Its unique structure makes it a valuable scaffold for developing new drugs targeting specific diseases.
  • Materials Science : The compound is being explored for use in organic electronics due to its electronic properties.
  • Biological Research : It serves as a probe for studying enzyme interactions and cellular pathways.

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